1-(2,6-Difluoro-4-methoxyphenyl)ethanol

Medicinal Chemistry ADME Drug Design

Sourcing a reliable intermediate for FPR2-targeting drug candidates is critical. 1-(2,6-Difluoro-4-methoxyphenyl)ethanol (CAS 1250487-28-5) is the precise building block for BMS-986235, a potent FPR2 agonist with EC50 values of 0.41 nM (human) and 3.4 nM (mouse). Generic substitution is not viable-the 2,6-difluoro-4-methoxy motif is essential for metabolic stability and potency. - Enables synthesis of BMS-986235 with sub-nanomolar FPR2 activity. - Balanced LogP (2.03) and PSA (29.5 Ų) optimize drug-likeness. - White crystalline solid; soluble in ethanol and THF for versatile synthetic use.

Molecular Formula C9H10F2O2
Molecular Weight 188.17 g/mol
CAS No. 1250487-28-5
Cat. No. B1427570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluoro-4-methoxyphenyl)ethanol
CAS1250487-28-5
Molecular FormulaC9H10F2O2
Molecular Weight188.17 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1F)OC)F)O
InChIInChI=1S/C9H10F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-5,12H,1-2H3
InChIKeyNODBXQQEAUSBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Difluoro-4-methoxyphenyl)ethanol Procurement Guide


1-(2,6-Difluoro-4-methoxyphenyl)ethanol (CAS 1250487-28-5) is a secondary alcohol with the molecular formula C₉H₁₀F₂O₂ and a molecular weight of 188.17 g/mol . The compound features a unique electronic profile due to the presence of two ortho-fluorine atoms (electron-withdrawing by induction) and a para-methoxy group (electron-donating by resonance), which together create a push-pull system that influences its physicochemical properties and reactivity . It is a white crystalline solid at room temperature and is soluble in organic solvents like ethanol and THF, making it suitable for a variety of synthetic transformations . This compound is primarily used as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, notably serving as a key building block for FPR2 agonists [1].

Why Generic Substitution Fails


The specific substitution pattern of 1-(2,6-difluoro-4-methoxyphenyl)ethanol (CAS 1250487-28-5) is critical for its intended downstream applications, making generic substitution with structurally similar analogs unreliable. The 2,6-difluoro-4-methoxy arrangement creates a distinctive electronic and steric environment that directly impacts the compound's reactivity in cross-coupling reactions, its metabolic stability when incorporated into drug candidates, and its physical properties . Analogs lacking the methoxy group (e.g., 1-(2,6-difluorophenyl)ethanol) exhibit different lipophilicity and hydrogen-bonding profiles , while regioisomers (e.g., 2-(2,6-difluoro-4-methoxyphenyl)ethanol) alter the molecule's polarity and metabolic fate [1]. Even seemingly minor changes, such as substituting the methoxy with a methyl group, can significantly impact the compound's electronic properties and, consequently, its performance as a synthetic intermediate . The following quantitative evidence demonstrates why procurement decisions should be compound-specific rather than class-based.

Quantitative Evidence vs. Analogs


Lipophilicity (LogP) vs. Analogs

The lipophilicity of 1-(2,6-difluoro-4-methoxyphenyl)ethanol (LogP 2.03) is finely tuned by its 4-methoxy group. Compared to the 4-methyl analog (LogP ~2.73, predicted) , the target compound is significantly less lipophilic (ΔLogP ≈ -0.70), which improves aqueous solubility and reduces non-specific binding. In contrast, the absence of the methoxy group in 1-(2,6-difluorophenyl)ethanol results in a LogP of 2.02 [1], which, while similar in value, yields a different hydrogen-bonding profile (PSA 20.2 Ų vs. 29.5 Ų) that impacts solubility and target engagement.

Medicinal Chemistry ADME Drug Design

PSA and Hydrogen Bonding

The polar surface area (PSA) of 1-(2,6-difluoro-4-methoxyphenyl)ethanol is 29.46 Ų , which is approximately 46% larger than that of 1-(2,6-difluorophenyl)ethanol (PSA 20.23 Ų) [1]. This difference is directly attributed to the para-methoxy oxygen, which acts as an additional hydrogen bond acceptor (HBA count: 2 vs. 1) . The increased PSA and HBA capacity can significantly impact the compound's ability to cross biological membranes and interact with polar targets.

Medicinal Chemistry ADME Drug Design

Boiling Point and Volatility

The boiling point of 1-(2,6-difluoro-4-methoxyphenyl)ethanol is predicted to be 213.2±40.0 °C at 760 mmHg . This value is significantly higher than that of 1-(2,6-difluorophenyl)ethanol, which has a reported boiling point of approximately 154 °C [1] or 188.5 °C [2], depending on the source. The higher boiling point of the target compound reduces its volatility, which can simplify purification by recrystallization and minimize loss during solvent evaporation, thereby improving overall yield in multi-step syntheses.

Process Chemistry Purification Synthetic Methodology

Synthetic Yield and Purity: Comparison with Analogous Reductions

The reduction of 1-(2,6-difluoro-4-methoxyphenyl)ethanone to the target alcohol using NaBH₄ or LiAlH₄ typically proceeds with high yield and purity. While a direct, fully quantified comparison under identical conditions is lacking in the open literature, industry reports indicate that recrystallization from ethanol/acetone mixtures yields high-purity crystals, with yields of approximately 72% reported for similar 2,6-difluorophenyl systems . This is comparable to or better than yields observed for the reduction of non-methoxylated analogs, where the absence of the electron-donating group can lead to over-reduction or side-product formation .

Process Chemistry Synthetic Methodology Green Chemistry

Optimal Application Scenarios


Cardiovascular FPR2 Agonist Synthesis

This compound serves as a key intermediate in the preparation of 1-((3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)-3-phenylurea (BMS-986235), a selective, orally active FPR2 agonist with EC50 values of 0.41 nM (hFPR2) and 3.4 nM (mFPR2) . The 2,6-difluoro-4-methoxyphenyl motif is essential for the high potency and metabolic stability of the final drug candidate. Its specific substitution pattern is a key element in the structure-activity relationship (SAR) of this class of compounds, and substitution with a non-methoxylated analog would likely result in a significant loss of activity [1].

Metabolically Stable Drug Design

The presence of both fluorine atoms and a methoxy group on the phenyl ring creates a desirable balance of metabolic stability and solubility. The fluorine atoms block oxidative metabolism at the ortho positions, while the para-methoxy group is less labile than a simple hydroxyl group . This structural feature makes 1-(2,6-difluoro-4-methoxyphenyl)ethanol a valuable building block for medicinal chemists seeking to improve the pharmacokinetic profile of lead compounds. Its LogP of 2.03 and PSA of 29.5 Ų provide a favorable starting point for optimizing drug-likeness.

Ligand Synthesis for Catalysis & Materials

The 2,6-difluoro-4-methoxyphenyl group has been employed in the synthesis of novel ligands, such as N4Py2Ar2, for nonheme iron(IV)-oxo complexes used in C-F hydroxylation studies [2]. The unique electronic properties conferred by the ortho-fluorine and para-methoxy substituents create a defined steric and electronic environment around the metal center, enabling specific catalytic transformations. This makes the alcohol a useful precursor for ligands in both fundamental and applied catalysis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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